3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with a methoxy group at the 3-position, linked to a naphtho[1,2-d]thiazole ring system. This structure combines aromatic and heterocyclic components, which are often associated with diverse biological activities, including anticancer and receptor antagonism . The naphtho-thiazole core contributes to π-π stacking interactions, while the methoxy group enhances solubility and modulates electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMPGFRWWIWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Naphtho Group: The naphtho group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of Benzamide: The final step involves the formation of the benzamide linkage through the reaction of the substituted benzoyl chloride with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3-hydroxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide.
Reduction: 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indeno[1,2-d]thiazole Analogs
Compound: 3-Methoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7h)
- Structural Difference: Replaces the naphtho-thiazole with an indeno-thiazole fused to a bicyclic system.
- Synthesis : Prepared via nucleophilic substitution, yielding 47% with dichloromethane elution.
- Physicochemical Data :
- Molecular Weight : 353.10 g/mol (C₁₉H₁₇N₂O₃S).
- ¹H NMR : Distinct methoxy signals at δ 3.86 and 3.80 ppm.
- Biological Activity: Exhibited anti-SARS-CoV-2 activity, suggesting the indeno-thiazole core enhances viral inhibition compared to simpler thiazoles.
Pyrazole-Fused Naphtho-Thiazoles
Compound: 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (2)
- Structural Difference : Incorporates a pyrazole ring fused to the thiazole.
- Synthesis: Synthesized via condensation with ethoxymethylene malononitrile (87% yield).
- Physicochemical Data :
- Melting Point : 256–258°C.
- IR : NH₂ (3345–3315 cm⁻¹) and CN (2215 cm⁻¹) stretches.
Substituent Effects on the Benzamide and Thiazole Moieties
N-(Thiazol-2-yl)benzamide Analogs
Key Modifications :
- 4-tert-Butyl/4-Ethylacetyl or 5-Nitro/5-Methoxy Thiazole Substitutions : Enhanced antagonism at the ZAC receptor.
- Methoxy Group: In the target compound, the 3-methoxy on the benzamide may improve solubility and binding affinity compared to non-substituted analogs.
Structure-Activity Relationship (SAR) :
- Thiazole ring substitution is critical for activity; replacing it with other rings (e.g., phenyl) abolishes potency.
- Electron-donating groups (e.g., methoxy) may stabilize receptor interactions through hydrogen bonding or dipole effects.
Naphtho-Thiazole Derivatives with Varied Amides
Compound : N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Structural Difference : Lacks the 3-methoxy group on the benzamide.
- Synthesis : Produced via reaction of 1-benzoyl-3-naphthylthiourea with manganese acetate.
- Impact of Methoxy Absence : Likely reduces polarity and metabolic stability compared to the target compound.
Pharmacological Profiles of Related Compounds
Biological Activity
3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core with a methoxy substituent and a naphtho[1,2-d]thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 277.35 g/mol. The presence of the methoxy group and the naphtho[1,2-d]thiazole unit contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism may involve the inhibition of key enzymes responsible for cell proliferation.
Case Study: Anticancer Effects
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control groups .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that it could be beneficial in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibited | IC50 (µM) |
|---|---|---|
| This compound | TNF-α | 15 µM |
| This compound | IL-6 | 12 µM |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammation and cancer progression. For example, it is hypothesized to inhibit the activity of certain kinases or transcription factors that play crucial roles in cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide?
The synthesis typically involves coupling a naphthothiazole amine precursor with a substituted benzoyl chloride. For example:
- Step 1 : Preparation of naphtho[1,2-d]thiazol-2-ylamine via condensation of 2-aminobenzenethiol with aldehydes/ketones, followed by cyclization .
- Step 2 : Reaction with 3-methoxybenzoyl chloride in anhydrous solvents (e.g., dichloromethane) under reflux, catalyzed by triethylamine to form the amide bond .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the product .
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d solvent) to confirm methoxy, aromatic, and amide proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H] at m/z 353.15 vs. calculated 353.10) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1650 cm) and thiazole ring vibrations (~1500 cm) .
Q. What chemical reactions are feasible for modifying this compound?
Common reactions include:
- Oxidation : Using HO or KMnO to modify sulfur-containing moieties .
- Substitution : Electrophilic aromatic substitution at the methoxybenzamide ring under acidic/basic conditions .
- Reduction : LiAlH-mediated reduction of amide to amine for derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological approaches include:
- Substituent Variation : Systematic replacement of methoxy (e.g., with nitro, methylthio) to assess impact on anti-tubercular activity (e.g., DprE1 enzyme inhibition) .
- Bioisosteric Replacement : Swapping the naphthothiazole moiety with indenothiazole (as in SARS-CoV-2 3CL protease inhibitors) to enhance target affinity .
- Pharmacophore Mapping : Computational modeling to identify critical hydrogen-bonding and hydrophobic interactions .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal Growth : Low solubility in common solvents necessitates vapor diffusion or slow evaporation techniques .
- Refinement : Use of SHELXL for small-molecule refinement, addressing issues like twinning or disorder in the naphthothiazole ring .
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing, requiring careful parameterization .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Validation : Repetition of assays (e.g., anti-cancer IC) across multiple cell lines to confirm specificity .
- Target Profiling : Use of pull-down assays or thermal shift analysis to identify off-target interactions .
- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 3,4,5-trimethoxy derivatives) to identify substituent-dependent trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Esterification of the methoxy group to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes to prolong circulation time .
- Salt Formation : Use of hydrochloride or sulfonate salts to improve aqueous solubility .
Q. How is molecular target identification performed for this compound?
- Molecular Docking : Screening against target libraries (e.g., Mycobacterium tuberculosis DprE1) using AutoDock Vina .
- SPR Spectroscopy : Surface plasmon resonance to measure binding kinetics with putative enzyme targets .
- CRISPR-Cas9 Knockout : Validation of target relevance via gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
